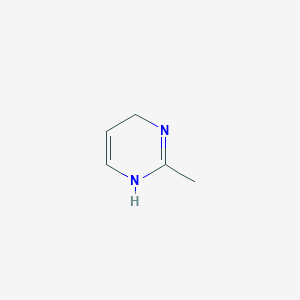
2-Methyl-1,4-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms and one methyl group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dihydropyrimidine can be synthesized through various methods, with one of the most common being the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by different acids, such as hydrochloric acid or sulfuric acid, and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method is the use of solid acid catalysts, such as Montmorillonite-KSF, which allows for a one-pot synthesis under solvent-free conditions . This method is not only cost-effective but also environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and tetrahydropyrimidine derivatives, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dihydropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels . This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Methyl-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar core structure, but 1,4-dihydropyridine is more commonly used as a calcium channel blocker in the treatment of hypertension.
2-Chloro-1,4-dihydropyridine: This compound has a chlorine atom instead of a methyl group, which can lead to different pharmacological properties.
3,4-Dihydropyrimidin-2(1H)-ones:
Propiedades
Número CAS |
101854-80-2 |
|---|---|
Fórmula molecular |
C5H8N2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2-methyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7) |
Clave InChI |
CHFUDSPWQCCPIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
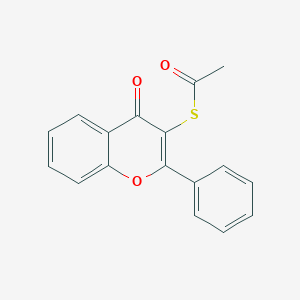

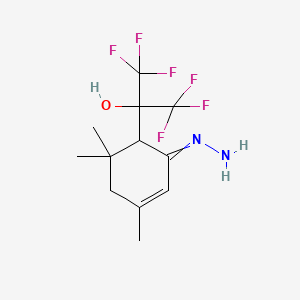
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
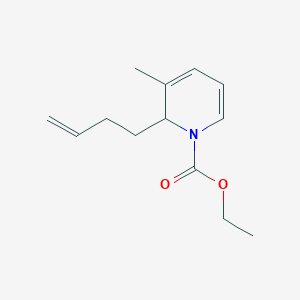
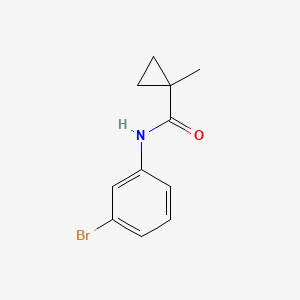
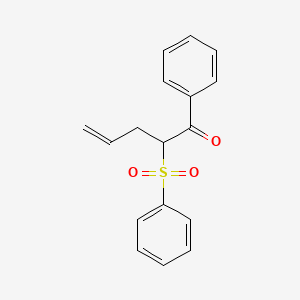
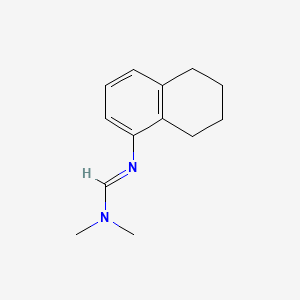
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
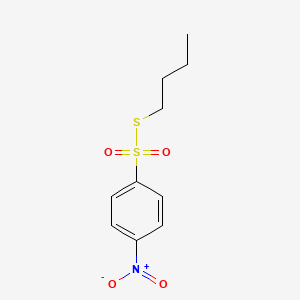
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
